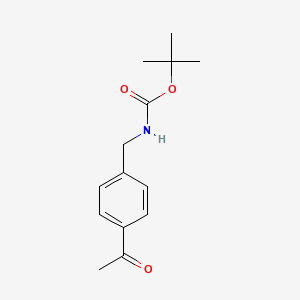
tert-Butyl 4-acetylbenzylcarbamate
概要
説明
Tert-Butyl 4-acetylbenzylcarbamate is a chemical compound with the CAS Number: 79533-04-3 . It has a molecular weight of 249.31 and is a solid at room temperature . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C14 H19 N O3 . The InChI code for this compound is 1S/C14H19NO3/c1-10(16)12-7-5-11(6-8-12)9-15-13(17)18-14(2,3)4/h5-8H,9H2,1-4H3,(H,15,17) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 249.31 .科学的研究の応用
Environmental Fate and Toxicity of Synthetic Phenolic Antioxidants
Synthetic phenolic antioxidants (SPAs), including compounds related to tert-Butyl 4-acetylbenzylcarbamate, have been extensively studied for their environmental occurrence, human exposure, and toxicity. SPAs like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP) have been detected in various environmental matrices and in humans. Their presence raises concerns due to potential hepatic toxicity, endocrine disrupting effects, and carcinogenicity. Studies suggest the need for novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).
Decomposition of Methyl Tert-Butyl Ether in Environmental Remediation
Research on the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor highlights a novel method for addressing water pollution caused by fuel oxygenates. This method demonstrates the potential for using advanced oxidation processes for the remediation of MTBE-contaminated water, suggesting a pathway for the degradation of similar compounds (Hsieh et al., 2011).
Biodegradation of Gasoline Ether Oxygenates
The review on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater provides insights into the microbial degradation pathways of gasoline ether oxygenates, a category relevant to this compound. Understanding these pathways is crucial for developing bioremediation strategies for contaminated sites (Thornton et al., 2020).
Non-enzymatic Kinetic Resolution in Synthetic Chemistry
The exploration of catalytic non-enzymatic kinetic resolution offers a perspective on the synthesis of chiral compounds, where this compound could serve as a precursor or intermediate in the synthesis of enantiomerically pure compounds. This approach highlights the broader applicability of such compounds in the field of asymmetric synthesis and drug development (Pellissier, 2011).
Applications in Fuel Additive Purification
The review on the application of polymer membranes for the purification of fuel oxygenate additives discusses the significance of this compound related compounds in enhancing fuel performance. It underscores the importance of developing efficient separation technologies to purify these additives from fuel mixtures, thereby reducing environmental pollution (Pulyalina et al., 2020).
特性
IUPAC Name |
tert-butyl N-[(4-acetylphenyl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-10(16)12-7-5-11(6-8-12)9-15-13(17)18-14(2,3)4/h5-8H,9H2,1-4H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKHKDIMKZEHIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

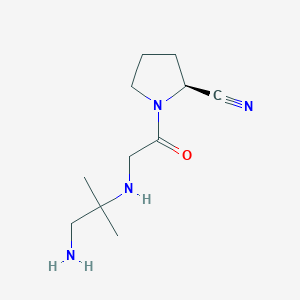
![1-(2,8-Diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B3284943.png)
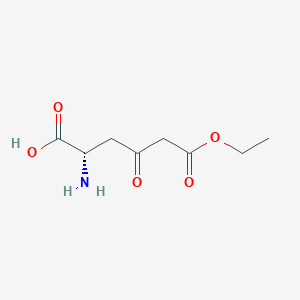
![4-[(1S)-1-Amino-2-hydroxyethyl]phenol](/img/structure/B3284950.png)
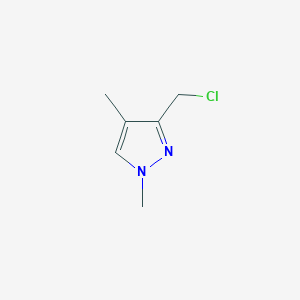
![(2S)-2-(benzylamino)-3-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol](/img/structure/B3284961.png)
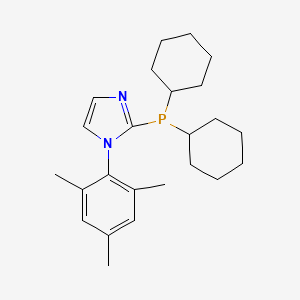
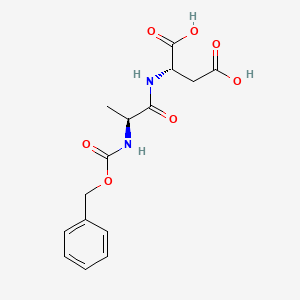
![N-[2-(Methylthio)phenyl]-2-pyridinecarboxamide](/img/structure/B3284988.png)
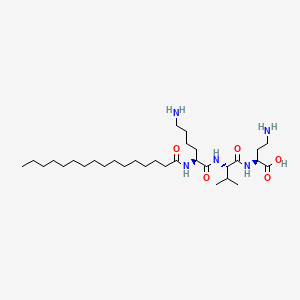
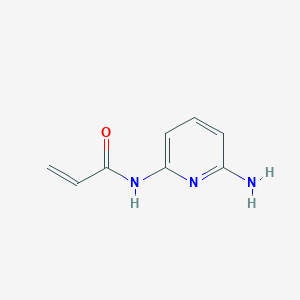
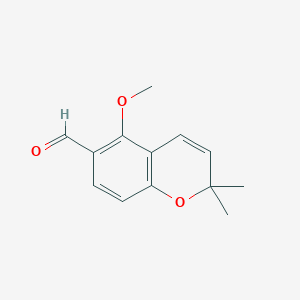
![2-Chloro-1-[4-[(3-methylphenyl)methyl]-1-piperazinyl]ethanone](/img/structure/B3285048.png)
